molecular formula C10H6Br2N2 B514718 3,3'-Dibromo-4,4'-bipyridine CAS No. 69112-08-9

3,3'-Dibromo-4,4'-bipyridine

Cat. No.: B514718
CAS No.: 69112-08-9
M. Wt: 313.98g/mol
InChI Key: HNWAZWIFVJLUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Dibromo-4,4'-bipyridine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of two bromine atoms attached to a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-Dibromo-4,4'-bipyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 4-(3-bromopyridin-4-yl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,3'-Dibromo-4,4'-bipyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling and the Heck reaction.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3'-Dibromo-4,4'-bipyridine depends on its specific applicationThese interactions can modulate biological pathways and processes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3'-Dibromo-4,4'-bipyridine is unique due to the presence of two bromine atoms on the pyridine ring, which enhances its reactivity and versatility in chemical synthesis. This dual bromination allows for more diverse functionalization and coupling reactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-bromo-4-(3-bromopyridin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-9-5-13-3-1-7(9)8-2-4-14-6-10(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWAZWIFVJLUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=C(C=NC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.